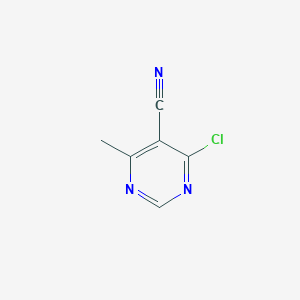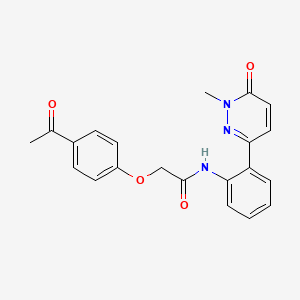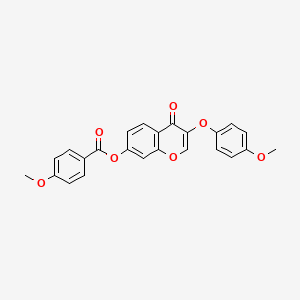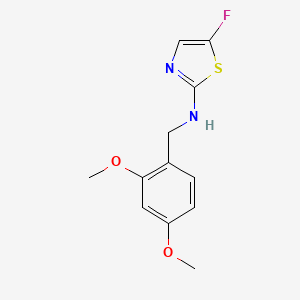![molecular formula C18H17F3N4O2 B2487080 N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 954852-42-7](/img/structure/B2487080.png)
N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves multi-step organic reactions starting from basic furan derivatives. For example, compounds with furan-2-yl groups have been synthesized from furan-2-carboxylic acid hydrazide, followed by reactions such as Mannich bases formation and methyl derivatives preparation (Koparır, Çetin, & Cansiz, 2005). These processes highlight the versatility and reactivity of furan-containing compounds in creating diverse chemical structures.
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed using techniques like IR, 1H-NMR, and elemental analysis. These methods provide detailed information on the molecular framework and functional groups present, which are essential for understanding the compound's reactivity and properties. The detailed structural analysis supports the identification of tautomeric equilibria and other molecular characteristics critical for their biological activities and chemical behaviors.
Chemical Reactions and Properties
Compounds with similar structures have shown a range of chemical reactivities, such as undergoing cyclization reactions, forming Schiff bases, and participating in Suzuki-Miyaura cross-coupling. These reactions are fundamental for modifying the chemical structure to enhance desired properties or introduce new functional groups (Aleksandrov & El’chaninov, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
The scientific research on N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide primarily focuses on its synthesis and development into various derivatives with potential biological activities. Studies involve the synthesis of new compounds based on the furan and triazole scaffolds, exploring their chemical properties and potential applications in drug development and materials science.
For instance, the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives showcases the chemical versatility of furan-containing compounds. These compounds are synthesized from furan-2-carboxylic acid hydrazide, leading to a variety of derivatives with potential antimicrobial and anti-inflammatory activities (Cansiz, Koparır, & Demirdağ, 2004).
Another study demonstrates the synthesis of compounds starting from furan-2-carbohydrazide, yielding products evaluated for their antibacterial, antiurease, and antioxidant activities. This highlights the broad applicability of furan derivatives in addressing various biological targets and diseases (Sokmen et al., 2014).
Antiplasmodial and Antimicrobial Activities
Further research into the biological activities of furan and triazole derivatives reveals their potential in treating infectious diseases. For example, N-acylated furazan-3-amines have shown promising activity against different strains of Plasmodium falciparum, highlighting the significance of the furan scaffold in developing new anti-malarial agents (Hermann et al., 2021).
Another aspect of research focuses on the antimicrobial properties of furan derivatives. A study on the design, synthesis, and evaluation of azole derivatives, starting from furan-2-carbohydrazide, underscores the antimicrobial potential of these compounds, which could lead to the development of new antibiotics or antifungal agents (Başoğlu et al., 2013).
Neuroinflammation Imaging
Research extends into the development of novel imaging agents targeting neuroinflammation. A specific PET radiotracer, [11C]CPPC, has been synthesized for imaging of reactive microglia, contributing to the understanding and treatment of various neuropsychiatric disorders. This application demonstrates the potential of furan derivatives in creating diagnostic tools for neuroinflammation and related diseases (Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-11(2)16-15(17(26)22-10-14-7-4-8-27-14)23-24-25(16)13-6-3-5-12(9-13)18(19,20)21/h3-9,11H,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKQNYXWKCZCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)

![2-[(2-Methylpropan-2-yl)oxy]ethanethiol](/img/structure/B2487000.png)
![4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2487001.png)
![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)


![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)
![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)

![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)
